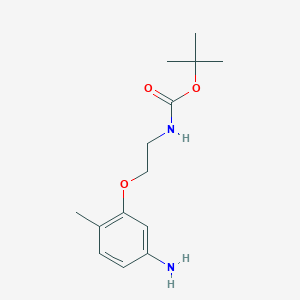

tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(5-amino-2-methylphenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10-5-6-11(15)9-12(10)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPFYQSPCOLKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amines

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP. For example, in the synthesis of tert-butyl 2-(methylamino)ethylcarbamate, N-tert-butyloxycarbonyl-1,2-ethylenediamine undergoes reductive amination with formaldehyde. Adapting this approach, the primary amine in 5-amino-2-methylphenol could be Boc-protected prior to etherification with a bromoethyl carbamate intermediate.

Proposed Synthetic Routes for this compound

Route 1: Phenolic Ether Formation Followed by Carbamate Coupling

-

Starting Material : 5-Amino-2-methylphenol.

-

Protection : Boc protection of the amine using Boc anhydride in dichloromethane (DCM) with DMAP (4-dimethylaminopyridine) as a catalyst.

-

Etherification : Reaction with 2-bromoethyl carbamate in the presence of K₂CO₃ in acetonitrile.

Key Considerations :

Route 2: Reductive Amination Approach

Adapted from CN104086460B, this method involves:

-

Intermediate Synthesis :

-

React 2-(5-amino-2-methylphenoxy)ethylamine with Boc anhydride in THF.

-

-

Reductive Amination :

-

Use paraformaldehyde and sodium borohydride in aprotic solvents (e.g., THF) at 20–30°C.

-

Reaction Scheme :

Advantages :

Optimization and Challenges

Solvent and Catalyst Selection

Purification Techniques

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various alkylating or acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

One of the primary applications of tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate is as an intermediate in the synthesis of pharmaceuticals. It has been utilized in the preparation of various drugs, including lacosamide, which is used for treating epilepsy. The synthetic route involves the condensation reaction with N-BOC-D-Serine, leading to the formation of key intermediates that are crucial for subsequent drug development processes .

1.2 Modulators of Biological Activity

Research indicates that derivatives of this compound can act as modulators for ATP-binding cassette transporters, which are essential in drug absorption and resistance mechanisms in cancer therapy . The ability to modify the compound's structure allows for the exploration of its effects on various biological pathways.

Synthetic Applications

2.1 Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Carbamate : The compound can be synthesized by reacting 5-amino-2-methylphenol with tert-butyl chloroformate in the presence of a base.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Table 1: Synthesis Conditions and Yields

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Formation of Carbamate | Tert-butyl chloroformate + Base | 80 |

| Purification | Recrystallization | 90 |

Case Studies

3.1 Anticancer Research

A study investigated the anticancer properties of compounds derived from this compound. These derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents .

3.2 Neuroprotective Effects

Another research highlighted the neuroprotective effects of related compounds against neurodegenerative diseases. The mechanisms involved reducing oxidative stress and inflammation in neuronal cells, indicating a promising direction for future therapeutic applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Key Observations :

- The amino group in the target compound increases nucleophilicity compared to halogenated analogs (e.g., bromo in ), enabling participation in coupling reactions or hydrogen bonding in biological systems .

- Steric effects from the 2-methyl group on the phenyl ring may reduce reactivity compared to unsubstituted analogs .

Key Observations :

- Yields for tert-butyl carbamates range from 56–80%, influenced by steric hindrance and reaction complexity. The target compound’s synthesis may face challenges in introducing the amino group without side reactions .

- Palladium-catalyzed coupling (e.g., Suzuki in ) is common for aryl derivatives, but the amino group may require protective strategies to avoid catalyst poisoning .

Table 3: Physicochemical and Hazard Data

Key Observations :

- The target compound’s amino group may increase hydrophilicity compared to halogenated analogs but less than PEGylated derivatives (e.g., ).

Biological Activity

tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate is a synthetic organic compound belonging to the carbamate class. Its structure comprises a tert-butyl group, an amino group, and a phenoxyethyl moiety, which contribute to its unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

Chemical Structure

The chemical formula for this compound is C14H20N2O3. The presence of both hydrophilic (amino group) and hydrophobic (tert-butyl and phenoxy groups) components allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions are optimized to yield high purity and yield:

- Reagents :

- 5-Amino-2-methylphenol

- Tert-butyl chloroformate

- Triethylamine (base)

- Procedure :

- Dissolve 5-amino-2-methylphenol in an organic solvent (e.g., dichloromethane).

- Add tert-butyl chloroformate slowly while stirring.

- Maintain the reaction at room temperature for several hours.

- Quench the reaction, extract the product using standard organic extraction techniques, and purify via chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules such as enzymes and receptors. The amino group can form hydrogen bonds, while the phenoxyacetate moiety may engage in hydrophobic interactions within protein active sites, potentially leading to:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor modulation : It could act as a ligand for various receptors, influencing signal transduction pathways.

Therapeutic Potential

Research suggests that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities. For instance:

- In vitro studies have demonstrated that compounds with similar structures can reduce pro-inflammatory cytokine levels in cell cultures.

- Preliminary animal studies indicate potential efficacy against tumor growth, warranting further investigation.

Data Summary

| Biological Activity | Observations |

|---|---|

| Anti-inflammatory | Reduced TNF-α levels in cell cultures |

| Anticancer | Inhibition of tumor growth in animal models |

| Enzyme inhibition | Potential modulation of specific enzymes involved in inflammatory processes |

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of related compounds in a murine model of acute inflammation. The results indicated that treatment with derivatives led to significant reductions in inflammatory markers such as IL-6 and TNF-α compared to control groups.

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, this compound exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis. The compound's mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

Boc Protection: Reaction of the amine group with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) at 0–25°C for 4–6 hours .

Coupling Reaction: Alkylation of the phenoxyethylamine intermediate using alkyl halides or Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) .

Key Variables:

- Temperature Control: Excess heat (>40°C) during Boc protection can lead to premature deprotection.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve coupling efficiency but may require rigorous drying.

- Catalyst Use: Pd-mediated cross-coupling can enhance regioselectivity but introduces metal contamination risks.

Q. How is the compound characterized, and which analytical techniques resolve structural ambiguities?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and phenoxyethyl linkage (δ 3.8–4.2 ppm for CHO) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 281.2) .

- X-ray Crystallography: Resolves stereochemical ambiguities. SHELX programs (e.g., SHELXL) refine hydrogen-bonding networks, critical for confirming amine positioning .

Troubleshooting:

- Impurity Peaks in NMR: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification.

- Crystallization Challenges: Slow evaporation from acetone/hexane mixtures produces diffraction-quality crystals .

Advanced Research Questions

Q. How can conflicting crystallographic data on hydrogen-bonding networks be resolved?

Methodological Answer: Conflicts often arise due to:

- Polymorphism: Different crystal packing modes under varied crystallization conditions.

- Disorder in Amine Groups: Dynamic protonation states affect hydrogen-bond donor/acceptor roles.

Resolution Strategies:

Low-Temperature Data Collection: Reduces thermal motion artifacts (e.g., 100 K using liquid nitrogen) .

DFT Calculations: Compare experimental bond lengths/angles with theoretical models to validate hydrogen-bond assignments .

SHELX Refinement: Use restraints for disordered atoms and validate with R-factor convergence (<5% discrepancy) .

Case Study:

Das et al. (2016) resolved conflicting H-bond reports in carbamates by combining SHELXL refinement with Hirshfeld surface analysis, identifying C=O···H-N interactions as dominant .

Q. How do reaction conditions influence competing pathways in the synthesis of related carbamate derivatives?

Methodological Answer: Competing pathways include:

- O- vs. N-Alkylation: Governed by solvent polarity (e.g., DMF favors N-alkylation via SN2) .

- Deprotection Under Alkaline Conditions: Boc groups hydrolyze at pH >10, requiring neutral conditions during coupling .

Data Contradiction Analysis:

- Reported Yields: Discrepancies in literature (e.g., 60–80% for similar derivatives) often stem from:

- Catalyst Loading: Excess Pd(0) accelerates side reactions (e.g., dimerization).

- Moisture Sensitivity: Hydrolysis of intermediates in humid environments reduces yields.

Mitigation:

Q. What methodologies address stability discrepancies in storage conditions for tert-Butyl carbamates?

Methodological Answer: Stability data contradictions arise from:

- Temperature Sensitivity: Decomposition accelerates above 25°C (e.g., tert-butyl group cleavage) .

- Light Exposure: UV light induces radical degradation, noted in SDS reports .

Validation Protocol:

Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks, monitoring via HPLC .

Protective Additives: Antioxidants (e.g., BHT at 0.1% w/w) mitigate oxidation .

Q. How can biocatalytic methods improve stereoselective synthesis of carbamate intermediates?

Methodological Answer:

- Enzyme Selection: Lipases (e.g., Candida antarctica) catalyze enantioselective acyl transfer, resolving racemic mixtures .

- Case Study: Troiani et al. (2011) achieved >90% ee in lactonized statin intermediates using tert-butyl carbamates and immobilized enzymes under mild conditions (pH 7, 30°C) .

Optimization Tips:

- Solvent Engineering: Use tert-butanol to enhance enzyme activity and substrate solubility.

- Co-Substrate Feeding: Gradual addition of Boc anhydride prevents enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.